5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of sulfamoyl and carboxamide groups, along with ethoxy and methylsulfanyl substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction using an ethoxyphenyl halide.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, nitriles, and other electrophiles or nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, which could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
- 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
- 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and substituents This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-methylsulfanylphenyl)pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-4-28-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)29-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKUFYNYLIUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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